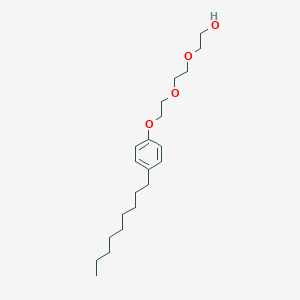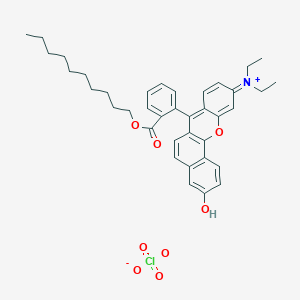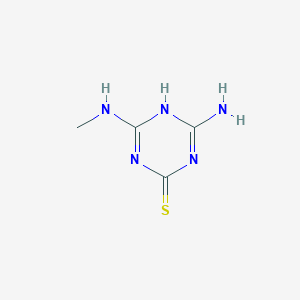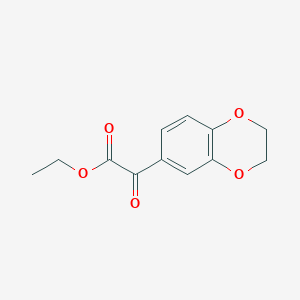
Genisteína 7-O-glucurónido
Descripción general
Descripción
Genistein 7-O-glucuronide is a naturally occurring compound derived from genistein, an isoflavonoid found predominantly in soybeans and other legumes. It is a glucuronide conjugate of genistein, formed through the attachment of a glucuronic acid moiety to the 7-hydroxyl group of genistein. This compound is known for its significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Aplicaciones Científicas De Investigación
Genistein 7-O-glucuronide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glucuronidation processes and the metabolism of flavonoids.
Biology: The compound is investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Research focuses on its potential therapeutic effects, including anticancer, anti-inflammatory, and antioxidant activities.
Mecanismo De Acción
Target of Action
Genistein 7-O-glucuronide is a glucoside of Genistein , a highly biologically active isoflavonoid . Genistein is known to inhibit protein-tyrosine kinase and topoisomerase-II activity . It also interacts with nuclear estrogen receptors, altering the transcription of cell-specific genes . These targets play crucial roles in cell growth, cancer progression, and cardiovascular health .
Mode of Action
Genistein 7-O-glucuronide, upon metabolism, releases Genistein , which then interacts with its targets. Genistein inhibits enzymes required for cell growth, potentially blocking cancer cell growth . It also interacts with nuclear estrogen receptors, leading to altered gene transcription . This interaction can decrease cardiovascular risk in postmenopausal women .
Biochemical Pathways
Genistein 7-O-glucuronide is produced via plant metabolism, particularly in the Fabaceae family . It is biosynthesized via the shikimate pathway in plants . When metabolized, it releases Genistein, which then interacts with its targets and affects various biochemical pathways . These pathways include those involved in cell growth, cancer progression, and cardiovascular health .
Pharmacokinetics
Genistein 7-O-glucuronide undergoes metabolism to release Genistein . The main metabolic products observed in human plasma following ingestion were genistein-7-glucuronide, 4′-glucuronide, 7-sulfate, 4′-sulfate, 4′,7-diglucuronide, and 7-glucuronide-4′-sulfate . The glucuronidation of Genistin into Genistein is a key part of its metabolic pathway .
Result of Action
The release of Genistein from Genistein 7-O-glucuronide leads to various molecular and cellular effects. Genistein has been shown to have antioxidant, anti-inflammatory, anticancer, and antidiabetic properties . It has also been found to exert many advantages for women’s health, including the treatment of postmenopausal symptoms, osteoporosis, and many types of cancer .
Action Environment
The action of Genistein 7-O-glucuronide can be influenced by various environmental factors. For instance, the fermentation process can release a larger amount of Genistein from Genistin . .
Análisis Bioquímico
Biochemical Properties
Genistein 7-O-glucuronide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and biomolecules. It is known to inhibit protein-tyrosine kinase and topoisomerase-II, which are crucial for cell signaling and DNA replication . Additionally, genistein 7-O-glucuronide interacts with estrogen receptors, mimicking the effects of estrogen and influencing various estrogen-mediated pathways . These interactions contribute to its antioxidant, anti-inflammatory, and anticancer activities .
Cellular Effects
Genistein 7-O-glucuronide exerts multiple effects on different cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by modulating apoptosis and survival signaling pathways . This compound also affects cell signaling pathways, such as the inhibition of protein-tyrosine kinase, leading to reduced cell proliferation and increased cell death in cancer cells . Furthermore, genistein 7-O-glucuronide influences gene expression and cellular metabolism, contributing to its overall therapeutic potential .
Molecular Mechanism
The molecular mechanism of genistein 7-O-glucuronide involves its binding interactions with various biomolecules. It inhibits protein-tyrosine kinase and topoisomerase-II, leading to the disruption of cell signaling and DNA replication . Additionally, genistein 7-O-glucuronide binds to estrogen receptors, modulating estrogen-mediated pathways and influencing gene expression . These interactions result in the compound’s antioxidant, anti-inflammatory, and anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of genistein 7-O-glucuronide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme conditions . Long-term studies have shown that genistein 7-O-glucuronide maintains its biological activity over extended periods, with consistent effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of genistein 7-O-glucuronide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, genistein 7-O-glucuronide can exhibit toxic or adverse effects, including hepatotoxicity and reproductive toxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Genistein 7-O-glucuronide is involved in various metabolic pathways, including glucuronidation and sulfation . It interacts with enzymes such as UDP-glucuronosyltransferase and sulfotransferase, which facilitate its conjugation and subsequent excretion . These metabolic pathways play a crucial role in regulating the bioavailability and activity of genistein 7-O-glucuronide in the body .
Transport and Distribution
The transport and distribution of genistein 7-O-glucuronide within cells and tissues involve specific transporters and binding proteins . The compound is transported across cell membranes by organic anion transporters and is distributed to various tissues, including the liver, kidneys, and intestines . This distribution pattern influences the localization and accumulation of genistein 7-O-glucuronide, affecting its overall biological activity .
Subcellular Localization
Genistein 7-O-glucuronide exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and acetylation, can further regulate its subcellular localization and activity . These targeting signals ensure that genistein 7-O-glucuronide exerts its effects in specific cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of genistein 7-O-glucuronide typically involves the enzymatic glucuronidation of genistein. This process can be catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. The reaction conditions often include the presence of uridine diphosphate-glucuronic acid (UDPGA) as the glucuronic acid donor, and the reaction is carried out in a suitable buffer at an optimal pH and temperature .
Industrial Production Methods: Industrial production of genistein 7-O-glucuronide can be achieved through biotechnological methods, utilizing microbial or plant cell cultures that express the necessary UGT enzymes. This approach allows for the large-scale production of the compound under controlled conditions, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Genistein 7-O-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its aglycone form, genistein.
Hydrolysis: Enzymatic or acidic hydrolysis can cleave the glucuronic acid moiety, releasing free genistein.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucuronidase) are employed.
Major Products Formed:
Oxidation: Quinone derivatives of genistein.
Reduction: Free genistein.
Hydrolysis: Free genistein and glucuronic acid.
Comparación Con Compuestos Similares
Genistein 7-O-glucuronide is similar to other isoflavone glucuronides, such as:
Daidzein 7-O-glucuronide: Another isoflavone glucuronide with similar biological activities but differing in the position of hydroxyl groups.
Glycitein 7-O-glucuronide: Similar in structure but with a methoxy group instead of a hydroxyl group at the 6-position.
Uniqueness: Genistein 7-O-glucuronide is unique due to its specific glucuronidation at the 7-position, which influences its bioavailability, metabolism, and biological activity. Its potent antioxidant and anticancer properties, along with its ability to modulate hormone activity, make it a compound of significant interest in various fields of research .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)11-7-30-13-6-10(5-12(23)14(13)15(11)24)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVINIISUDEORF-ZFORQUDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60579964 | |
| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38482-81-4 | |
| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60579964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


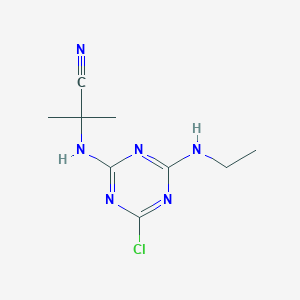
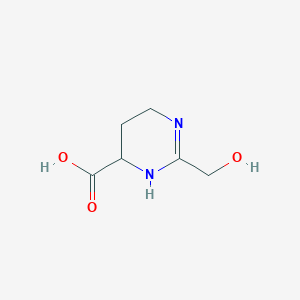

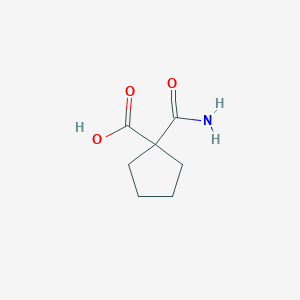

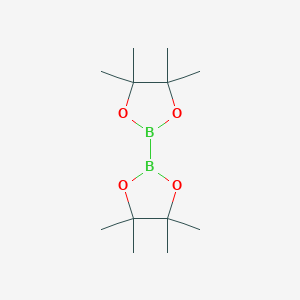
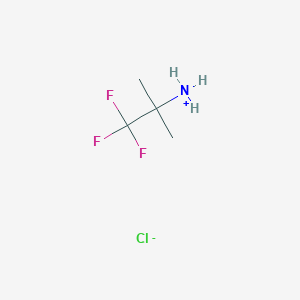

![2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran](/img/structure/B136007.png)
